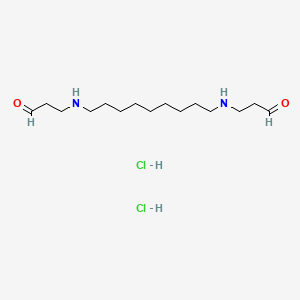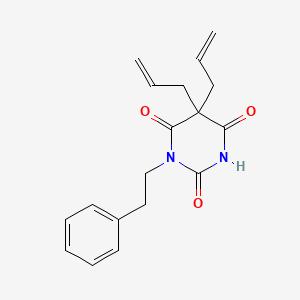
Barbituric acid, 5,5-diallyl-1-phenethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5,5-diallyl-1-phenethyl-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active . The compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the alkylation of diethyl malonate with simple alkyl halides, followed by reaction with urea . For the specific synthesis of 5,5-diallyl-1-phenethyl-barbituric acid, the process would involve the introduction of allyl and phenethyl groups at the 5 and 1 positions, respectively. This can be achieved through selective alkylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert barbituric acid derivatives to their corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the barbituric acid scaffold.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barbituric acid derivatives are used as building blocks in organic synthesis. They are involved in the synthesis of complex heterocyclic compounds and are used in multicomponent reactions .
Biology: These compounds have been studied for their biological activities, including enzyme inhibition. For example, certain derivatives have shown potent inhibition of urease, an enzyme involved in nitrogen metabolism .
Medicine: Barbituric acid derivatives have historical significance as hypnotic agents. Although newer drugs have largely replaced them, they are still of interest in medicinal chemistry for their potential therapeutic applications .
Industry: In the industrial sector, barbituric acid derivatives are used in the synthesis of various pharmaceuticals and agrochemicals. They serve as intermediates in the production of more complex molecules.
Wirkmechanismus
The mechanism of action of barbituric acid derivatives involves their interaction with specific molecular targets. For example, as urease inhibitors, these compounds bind to the active site of the enzyme, preventing its catalytic activity . The binding involves coordination with metal ions and interactions with amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Barbituric acid: The parent compound, which is not pharmacologically active but serves as a precursor for various derivatives.
5,5-Diallyl-1,3-dimethyl-barbituric acid: Another derivative with similar structural features but different substituents.
Uniqueness: The uniqueness of 5,5-diallyl-1-phenethyl-barbituric acid lies in its specific substituents, which confer distinct chemical and biological properties. The presence of allyl and phenethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
34486-71-0 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-18(12-4-2)15(21)19-17(23)20(16(18)22)13-10-14-8-6-5-7-9-14/h3-9H,1-2,10-13H2,(H,19,21,23) |
InChI-Schlüssel |
DLKVITCFMFWCSL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


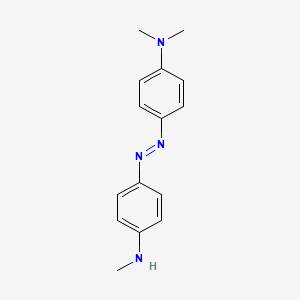
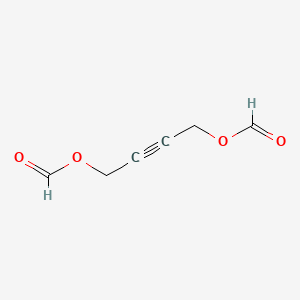

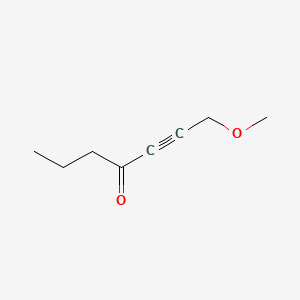


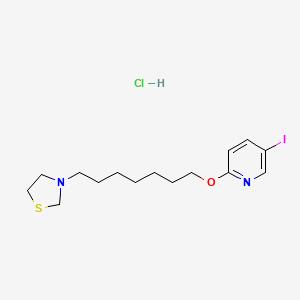
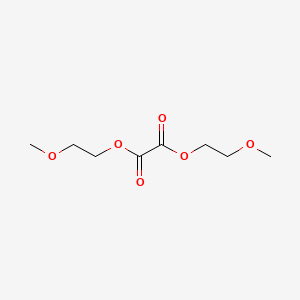



![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)

